8-Hydroxyquinoline 1-oxide

Catalog No.
S702515
CAS No.
1127-45-3
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxyquinoline 1-oxide

CAS Number

1127-45-3

Product Name

8-Hydroxyquinoline 1-oxide

IUPAC Name

1-oxidoquinolin-1-ium-8-ol

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c11-8-5-1-3-7-4-2-6-10(12)9(7)8/h1-6,11H

InChI Key

FJKUOCCQEBLPNX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)[N+](=CC=C2)[O-]

Synonyms

8-Quinolinol 1-Oxide; 8-Hydroxyquinoline 1-Oxide; o-Hydroxyquinoline N-Oxide; NSC 21656;

Canonical SMILES

C1=CC2=C(C(=C1)O)[N+](=CC=C2)[O-]

Chemical Properties and Structure:

8-Hydroxyquinoline 1-oxide (8-HOQ1), also known as 8-quinolinol 1-oxide, is a heterocyclic aromatic compound. It is a derivative of quinoline, a nitrogen-containing aromatic ring structure. 8-HOQ1 possesses an oxygen atom bonded to the nitrogen atom in the quinoline ring, giving it unique properties compared to the parent compound [Source: National Institutes of Health, ].

Potential Applications:

Research has explored the potential applications of 8-HOQ1 in various scientific fields, including:

  • Antibacterial activity: Studies have investigated the potential of 8-HOQ1 as an antibacterial agent. However, the exact mechanisms and effectiveness of this activity are still under investigation [Source: Sigma-Aldrich, ].
  • Metal chelation: 8-HOQ1 has been shown to form complexes with metal ions, such as gold and palladium. This property has potential applications in various fields, including catalysis and materials science [Source: Sigma-Aldrich, ].
  • Biological research: 8-HOQ1 has been used in some biological research studies, but its specific role and applications in this field are still being explored [Source: National Institutes of Health, ].

8-Hydroxyquinoline 1-oxide is an organic compound derived from the heterocyclic structure of quinoline. It appears as a colorless solid and is recognized for its ability to act as a chelating agent, particularly in the formation of complexes with various metal ions. The compound features a hydroxyl group at the 8-position of the quinoline ring, which is crucial for its chemical reactivity and biological activity. In aqueous solutions, it has a pKa value of approximately 9.9, indicating its behavior as a weak acid that can lose a proton and form chelate complexes with metal ions such as copper, zinc, and aluminum .

The mechanism of action of 8-hydroxyquinoline 1-oxide is not fully understood but might be related to its ability to complex with metal ions and potentially interact with biological molecules. Its mutagenic activity has been reported, suggesting potential interactions with DNA []. However, further research is needed to elucidate its specific mechanisms in biological systems.

Due to its functional groups:

  • Chelation: It forms stable chelate complexes with metal ions through its hydroxyl and nitrogen groups. This property is utilized in various analytical applications for detecting metal ions .
  • Oxidation: The compound can be oxidized to form 8-hydroxyquinoline N-oxide, which can further react with other reagents under specific conditions .
  • Electrophilic Substitution: The presence of the hydroxyl group allows for electrophilic aromatic substitution reactions, making it susceptible to modifications that enhance its biological activity or alter its properties .

8-Hydroxyquinoline 1-oxide exhibits a range of biological activities:

  • Antimicrobial Properties: It has demonstrated antiseptic and disinfectant properties, making it useful in medical applications such as liquid bandages .
  • Anticancer Activity: Research indicates potential anticancer effects, particularly through derivatives that interact with cellular mechanisms involved in tumor growth .
  • Neuroprotective Effects: Its chelating ability may contribute to neuroprotection by preventing metal-induced oxidative stress, which is implicated in neurodegenerative diseases .

Various methods have been developed for synthesizing 8-hydroxyquinoline 1-oxide:

  • Oxidation of 8-Hydroxyquinoline: One common method involves oxidizing 8-hydroxyquinoline using hydrogen peroxide in acetic acid .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis techniques, which enhance yields and reduce reaction times for various derivatives of 8-hydroxyquinoline .
  • Condensation Reactions: Condensation of substituted anilines with activated derivatives of 8-hydroxyquinoline can yield various functionalized products .

The applications of 8-hydroxyquinoline 1-oxide span multiple fields:

  • Analytical Chemistry: It is widely used as a chelating agent in the quantitative determination of metal ions in various samples.
  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects against cancer and other diseases .
  • Material Science: The aluminum complex of 8-hydroxyquinoline is utilized in organic light-emitting diodes (OLEDs), showcasing its importance in electronic applications .

Studies on the interactions of 8-hydroxyquinoline 1-oxide with biological systems reveal:

  • Metal Ion Interactions: The compound's ability to form complexes with metal ions can influence enzyme activities and cellular functions.
  • Cellular Uptake Mechanisms: Research has shown that certain derivatives can modulate intracellular pathways, impacting viral replication and other processes .

Several compounds share structural similarities with 8-hydroxyquinoline 1-oxide. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
Nitroxoline (5-nitro-8-hydroxyquinoline)Contains nitro groupAntiprotozoal activity; used as an antibiotic
QuinaldineQuinoline derivativeUsed as an intermediate in organic synthesis
5-HydroxyquinolineHydroxyl at position 5Potential use in pharmaceuticals; different reactivity
8-MercaptoquinolineThiol groupExhibits distinct biological properties compared to hydroxyl derivatives

Each of these compounds possesses unique characteristics that differentiate them from 8-hydroxyquinoline 1-oxide, particularly in terms of their biological activities and applications.

XLogP3

0.4

UNII

TMI4LD989P

Other CAS

1127-45-3

Wikipedia

8-hydroxyquinoline N-oxide

Dates

Modify: 2023-08-15

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